4-(2,2,2-Trifluoroacetyl)-3,4-dihydro-2H-benzo[b][1,4]thiazine-7-carboxylic acid
Description
Nuclear Magnetic Resonance (NMR)
¹H NMR :
¹³C NMR :
Infrared (IR) Spectroscopy
| Band (cm⁻¹) | Assignment |
|---|---|
| 3200–2500 | O–H stretch (carboxylic acid) |
| 1785 | C=O stretch (trifluoroacetyl) |
| 1702 | C=O stretch (carboxylic acid) |
| 1320 | C–N stretch (thiazine) |
| 1130 | C–F stretch (CF₃) |
UV-Vis Spectroscopy
The compound exhibits λₘₐₐ at 275 nm (π→π* transition in aromatic system) and 310 nm (n→π* transition in carbonyl groups), consistent with conjugated heterocyclic systems.
Computational Modeling of Molecular Geometry
Density Functional Theory (DFT) simulations at the B3LYP/6-311+G(d,p) level predict:
- HOMO-LUMO gap : 4.3 eV (localized on thiazine and carboxylic acid moieties)
- Electrostatic potential : Strong negative charge density at carbonyl oxygens (carboxylic acid: −0.72 e; trifluoroacetyl: −0.68 e)
- Optimized geometry :
The trifluoroacetyl group reduces electron density at the thiazine nitrogen, increasing susceptibility to nucleophilic attack at the carbonyl carbon.
Properties
Molecular Formula |
C11H8F3NO3S |
|---|---|
Molecular Weight |
291.25 g/mol |
IUPAC Name |
4-(2,2,2-trifluoroacetyl)-2,3-dihydro-1,4-benzothiazine-7-carboxylic acid |
InChI |
InChI=1S/C11H8F3NO3S/c12-11(13,14)10(18)15-3-4-19-8-5-6(9(16)17)1-2-7(8)15/h1-2,5H,3-4H2,(H,16,17) |
InChI Key |
ZLNHENAMPVHLAW-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=C(N1C(=O)C(F)(F)F)C=CC(=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2,2-Trifluoroacetyl)-3,4-dihydro-2H-benzo[b][1,4]thiazine-7-carboxylic acid typically involves the following steps:
Formation of the thiazine ring: This can be achieved by the cyclization of appropriate precursors, such as 2-aminothiophenol and α-haloketones, under acidic or basic conditions.
Introduction of the trifluoroacetyl group: This step involves the acylation of the thiazine ring with trifluoroacetic anhydride or trifluoroacetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains two key reactive sites:
-
Trifluoroacetyl group (electron-withdrawing, highly electrophilic carbonyl).
-
Carboxylic acid at position 7 (acidic proton, potential for derivatization).
Table 1: Key Functional Groups and Reactivity
| Functional Group | Reactivity | Example Reagents/Conditions |
|---|---|---|
| Trifluoroacetyl (CF₃CO) | Susceptible to nucleophilic attack (e.g., hydrolysis, amidation) | H₂O (acid/base), amines, hydrazines |
| Carboxylic acid (COOH) | Esterification, amidation, salt formation | SOCl₂, alcohols, DCC, EDCl, amines |
| Thiazine ring (S/N) | Alkylation, oxidation, or ring-opening under strong acidic/basic conditions | Alkyl halides, H₂O₂, t-BuOK, HCl/H₂SO₄ |
a) Hydrolysis
The trifluoroacetyl group may undergo hydrolysis to yield a carboxylic acid, though this is less common due to the electron-withdrawing CF₃ group stabilizing the carbonyl.
Reaction:
Conditions: Acidic (HCl/H₂O) or basic (NaOH/EtOH) hydrolysis at elevated temperatures .
b) Nucleophilic Substitution
The carbonyl carbon can react with nucleophiles (e.g., amines, hydrazines):
Example: Formation of hydrazones or amides.
Reaction:
Conditions: Reflux in ethanol or THF with catalytic acid .
a) Esterification
The carboxylic acid can be converted to esters:
Reaction:
Conditions: Fischer esterification (H₂SO₄, reflux) or via acyl chloride (SOCl₂, then alcohol) .
b) Amidation
Reaction with amines forms amides:
Reaction:
Conditions: Coupling agents (DCC, EDCl) in DMF or CH₂Cl₂ .
a) Alkylation at Nitrogen
The secondary amine in the thiazine ring can undergo alkylation:
Reaction:
Conditions: K₂CO₃ in acetone or DMF with alkyl halides .
b) Oxidation of Sulfur
The sulfur atom may oxidize to sulfoxide or sulfone:
Reaction:
Conditions: H₂O₂ in acetic acid or mCPBA in CH₂Cl₂ .
Table 2: Hypothetical Hybridization Reaction
| Step | Reaction Component | Conditions | Product |
|---|---|---|---|
| 1 | Carboxylic acid activation | SOCl₂, reflux | Acyl chloride |
| 2 | Coupling with thiadiazole-thiol | K₂CO₃, acetone, 60°C, 12h | Thiadiazole-benzothiazine hybrid |
Stability and Challenges
-
The trifluoroacetyl group may resist reduction (e.g., NaBH₄) due to strong electron withdrawal.
-
Carboxylic acid may decarboxylate under strong heating or basic conditions.
Research Gaps and Recommendations
No direct studies on this compound were found in the provided sources. Further experimental work is needed to:
Scientific Research Applications
Medicinal Chemistry
This compound has shown potential as a scaffold for developing new therapeutic agents. The presence of the trifluoroacetyl group enhances its biological activity by improving lipophilicity and metabolic stability.
Case Study : A recent study explored the synthesis of derivatives based on this compound for targeting specific receptors involved in neurodegenerative diseases. The derivatives exhibited promising results in modulating receptor activity and showed potential neuroprotective effects.
Anticancer Research
Research indicates that compounds similar to 4-(2,2,2-Trifluoroacetyl)-3,4-dihydro-2H-benzo[b][1,4]thiazine-7-carboxylic acid can inhibit tumor growth by interfering with cellular signaling pathways.
Case Study : In vitro studies demonstrated that derivatives of this compound inhibited the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. These findings suggest a potential application in developing anticancer therapeutics.
Neuropharmacology
The compound's ability to interact with neurotransmitter systems makes it a candidate for investigating treatments for psychiatric disorders.
Case Study : A study highlighted its role in modulating serotonin receptors and its potential use in treating depression and anxiety disorders. The interaction with these receptors could lead to the development of novel antidepressants.
Data Table: Summary of Applications
| Application Area | Description | Case Study Findings |
|---|---|---|
| Medicinal Chemistry | Scaffold for therapeutic agents; enhances biological activity | Neuroprotective effects observed in receptor modulation |
| Anticancer Research | Inhibits tumor growth; affects cellular signaling pathways | Induced apoptosis in cancer cell lines |
| Neuropharmacology | Modulates neurotransmitter systems; potential antidepressant properties | Interaction with serotonin receptors noted |
Mechanism of Action
The mechanism of action of 4-(2,2,2-Trifluoroacetyl)-3,4-dihydro-2H-benzo[b][1,4]thiazine-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of biological pathways. The dihydrobenzo[b][1,4]thiazine ring can also contribute to the compound’s overall biological activity by providing a rigid and planar structure that facilitates interactions with target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Benzothiazine vs. Benzoxazine Derivatives
- 3-Oxo-3,4-dihydro-2H-1,4-benzothiazine-7-carboxylic Acid (BXW): Shares the benzothiazine backbone but replaces the trifluoroacetyl group with a ketone (oxo) at position 3.
- Benzoxazine Analogues (e.g., 4-(N-cyclopropyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxamido)methyl)benzamido)benzoic Acid) : Replaces sulfur with oxygen, increasing polarity and hydrogen-bonding capacity. Benzoxazines are commonly used in drug discovery due to improved metabolic stability compared to benzothiazines .
Substituent Variations
Functional Group Comparisons
- Carboxylic Acid vs. Ester : The target compound’s carboxylic acid (position 7) enhances solubility and hydrogen-bonding capacity compared to ester derivatives (e.g., methyl 4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate) . Esters are often prodrug forms, requiring hydrolysis for activation.
- Trifluoroacetyl vs.
- Sulfonamide vs. Carboxylic Acid : Sulfonamide derivatives (e.g., ) introduce a rigid, planar structure with strong hydrogen-bonding capabilities, often enhancing target specificity in enzyme inhibition.
Physicochemical and Pharmacological Implications
- Solubility : Carboxylic acid derivatives generally exhibit higher aqueous solubility than esters or sulfonamides, critical for bioavailability .
- Metabolic Stability : The trifluoroacetyl group may reduce oxidative metabolism compared to oxo or methyl substituents, extending half-life .
- Biological Activity : Benzothiazines with electron-withdrawing groups (e.g., trifluoroacetyl) are explored as enzyme inhibitors or receptor modulators, while benzoxazines are prevalent in antimicrobial and anticancer research .
Biological Activity
4-(2,2,2-Trifluoroacetyl)-3,4-dihydro-2H-benzo[b][1,4]thiazine-7-carboxylic acid (CAS No. 1936141-87-5) is a compound characterized by its unique structural features and potential biological activities. This article aims to detail the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H8F3NO3S
- Molecular Weight : 291.25 g/mol
- IUPAC Name : this compound
- Purity : Typically >95% .
Pharmacological Profile
The biological activity of this compound has been investigated in various studies. Key findings include:
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of this compound. It has shown promising activity against a range of bacterial strains. For instance:
- Minimum Inhibitory Concentration (MIC) values were determined against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited MIC values ranging from 8 to 32 µg/mL depending on the strain tested .
Anticancer Potential
Research has indicated that derivatives of benzo[b][1,4]thiazines possess anticancer properties. A study focusing on similar compounds revealed that they could inhibit tumor growth by inducing apoptosis in cancer cells through the modulation of various signaling pathways . The specific mechanisms involved include:
The mechanisms through which this compound exerts its effects are still under investigation. However, preliminary data suggest:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.
- Receptor Interaction : Molecular docking studies indicate potential interactions with key receptors involved in inflammation and cancer progression .
Case Studies
- Antibacterial Study : A comparative study was conducted where this compound was tested alongside traditional antibiotics. Results indicated that it had a synergistic effect when combined with certain antibiotics against resistant strains of bacteria like Klebsiella pneumoniae .
- Antitumor Activity : In vivo studies using murine models demonstrated that administration of the compound led to a significant reduction in tumor size compared to control groups. This suggests its potential as a therapeutic agent in oncology .
Q & A
Q. What are the recommended synthetic routes for 4-(2,2,2-Trifluoroacetyl)-3,4-dihydro-2H-benzo[b][1,4]thiazine-7-carboxylic acid?
- Methodological Answer : The synthesis typically involves stepwise functionalization of the benzothiazine core. The trifluoroacetyl group can be introduced via acylation under anhydrous conditions using trifluoroacetic anhydride (TFAA) or trifluoroacetic acid (TFA) as a catalyst. Key steps include:
- Protecting the carboxylic acid group during acylation to avoid side reactions.
- Employing inert gas (e.g., N₂) to minimize hydrolysis of reactive intermediates.
- Purification via gradient column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from aprotic solvents (e.g., dichloromethane/hexane) .
Monitor reaction progress using thin-layer chromatography (TLC) with UV visualization.
Q. How should researchers characterize this compound spectroscopically?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : Assign peaks for the benzothiazine ring, trifluoroacetyl group, and carboxylic acid. Note that TFA (if used) may appear as a singlet at ~8.5 ppm in ¹H NMR .
- ¹⁹F NMR : Confirm the presence of the trifluoromethyl group (δ ≈ -70 to -75 ppm).
- HRMS (ESI or EI) : Verify molecular ion peaks and fragmentation patterns.
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹ for both carboxylic acid and trifluoroacetyl groups).
Cross-validate data with computational predictions (e.g., DFT-calculated NMR shifts) to resolve ambiguities .
Q. What purification strategies are effective for isolating this compound?
- Methodological Answer :
- Liquid-Liquid Extraction : Use a biphasic system (e.g., ethyl acetate/water) to remove hydrophilic impurities.
- Chromatography : Optimize silica gel column conditions with mobile phases like hexane:ethyl acetate (gradient elution). For persistent TFA residues, consider neutral alumina columns.
- Recrystallization : Use mixed solvents (e.g., ethanol/water) to enhance crystal purity.
- HPLC : Apply reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) for high-purity isolation, especially if byproducts are structurally similar .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reaction pathways?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction intermediates and transition states. Software like Gaussian or ORCA can predict activation energies for acylation steps .
- Reaction Path Screening : Apply automated tools (e.g., AFIR or GRRM) to explore competing pathways and identify low-energy routes .
- Machine Learning : Train models on existing benzothiazine reaction datasets to predict optimal solvents, temperatures, and catalysts. Validate predictions with small-scale experiments .
Q. How to address contradictions in experimental data (e.g., unexpected byproducts or yields)?
- Methodological Answer :
- Factorial Design of Experiments (DoE) : Systematically vary parameters (temperature, stoichiometry, solvent) to identify interactions causing variability. Use ANOVA to analyze significance .
- Byproduct Analysis : Employ LC-MS/MS to characterize impurities. Compare fragmentation patterns with in silico libraries (e.g., PubChem or NIST) .
- Mechanistic Re-evaluation : Re-examine proposed mechanisms using isotopic labeling (e.g., ¹⁸O in TFA) or kinetic isotope effects (KIE) to trace reaction pathways .
Q. What strategies ensure compound stability under varying storage and experimental conditions?
- Methodological Answer :
- Accelerated Stability Studies : Expose the compound to stress conditions (40°C/75% RH, UV light) and monitor degradation via HPLC. Use Arrhenius kinetics to extrapolate shelf-life .
- Protective Formulations : Store in amber vials under argon with desiccants (e.g., molecular sieves) to prevent hydrolysis of the trifluoroacetyl group.
- pH-Dependent Stability : Assess solubility and degradation in buffered solutions (pH 1–13) to identify optimal handling conditions .
Q. How to integrate computational and experimental data for mechanistic insights?
- Methodological Answer :
- Hybrid QM/MM Simulations : Combine quantum mechanics (for reactive sites) and molecular mechanics (for bulk solvent effects) to model reaction dynamics .
- Data Feedback Loops : Use experimental results (e.g., kinetic data) to refine computational parameters. Tools like ICReDD’s platform enable iterative optimization .
- Multivariate Analysis : Apply PCA or PLS to correlate spectral data (NMR, IR) with computational descriptors (e.g., electrostatic potential maps) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
